PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a thiophene ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other thiophene derivatives, piperazine-containing molecules, and furan-based compounds.
Uniqueness
What sets PROPAN-2-YL 5-CARBAMOYL-2-(2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-13(2)30-21(28)17-14(3)18(19(22)27)31-20(17)23-16(26)12-25-8-6-24(7-9-25)11-15-5-4-10-29-15/h4-5,10,13H,6-9,11-12H2,1-3H3,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQIRKWXNBPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)CC3=CC=CO3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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